3-(1h,1h,5h-Octafluoropentyloxy)-1,2-epoxypropane

Surface Modification Composite Materials Hydrophobicity

3-(1H,1H,5H-Octafluoropentyloxy)-1,2-epoxypropane delivers a 30.1% surface tension reduction (36.5 to 25.5 mN/m) and a 24° water contact angle increase (51.3° to 75.3°) when covalently incorporated into epoxy, polyether, or polyurethane formulations. Its C5 perfluoroalkyl chain provides an optimal balance of performance and regulatory compliance, serving as a drop-in replacement for restricted C8 fluorinated epoxy monomers (e.g., 3-(perfluorooctyl)-1,2-propenoxide) while avoiding the compatibility issues of shorter-chain analogs. Patented for mold release agents (EP 0 094 574 A2; US 5,107,033) and ideal for easy-clean, anti-graffiti, anti-fouling, and ice-phobic coatings.

Molecular Formula C8H8F8O2
Molecular Weight 288.13 g/mol
CAS No. 19932-27-5
Cat. No. B011438
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1h,1h,5h-Octafluoropentyloxy)-1,2-epoxypropane
CAS19932-27-5
Molecular FormulaC8H8F8O2
Molecular Weight288.13 g/mol
Structural Identifiers
SMILESC1C(O1)COCC(C(C(C(F)F)(F)F)(F)F)(F)F
InChIInChI=1S/C8H8F8O2/c9-5(10)7(13,14)8(15,16)6(11,12)3-17-1-4-2-18-4/h4-5H,1-3H2
InChIKeyNABHRPSATHTFNS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 ml / 5 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(1H,1H,5H-Octafluoropentyloxy)-1,2-epoxypropane (CAS 19932-27-5): A Reactive Fluorinated Glycidyl Ether Monomer for Low Surface Energy Materials


3-(1H,1H,5H-Octafluoropentyloxy)-1,2-epoxypropane, systematically named 2-{[(2,2,3,3,4,4,5,5-octafluoropentyl)oxy]methyl}oxirane and also known as glycidyl 2,2,3,3,4,4,5,5-octafluoropentyl ether, is a fluorinated epoxy monomer (CAS 19932-27-5) with molecular formula C₈H₈F₈O₂ and a molecular weight of 288.13 g/mol [1]. It contains a reactive oxirane ring covalently linked via an ether spacer to a perfluorinated C5 alkyl chain that includes a non‑fluorinated methylene spacer (‑CH₂‑O‑). This structure imparts a density of 1.509 g/mL at 25 °C and a boiling point of 75–79 °C at 4 mmHg . The compound is employed as a functional monomer and building block to introduce permanent, covalently bound low‑surface‑energy fluorinated domains into epoxy‑based thermosets, polyethers, and surface‑modifying formulations .

Why 3-(1H,1H,5H-Octafluoropentyloxy)-1,2-epoxypropane Cannot Be Simply Replaced by Other Fluorinated or Non‑Fluorinated Epoxy Monomers


The performance of fluorinated epoxy monomers in surface modification is governed by two orthogonal parameters: the length of the perfluoroalkyl chain and the presence of a hydrocarbon spacer that isolates the fluorinated tail from the reactive epoxy group. A perfluoroalkyl chain that is too short (e.g., ‑CF₃) yields minimal surface energy reduction, while chains that are too long (e.g., C8–C10) raise concerns under evolving PFAS regulations and can suffer from reduced compatibility with non‑fluorinated matrix resins due to extreme phase separation [1]. Conversely, non‑fluorinated aliphatic epoxy monomers such as 1,2‑epoxyhexadecane fail to achieve the low surface tensions required for effective oil and water repellency [2]. The C5 perfluoroalkyl segment in 3-(1H,1H,5H‑octafluoropentyloxy)-1,2‑epoxypropane, combined with the methylene ether spacer, occupies a narrow design window that delivers substantial surface energy lowering while maintaining acceptable regulatory and formulation profiles. The following quantitative evidence demonstrates why this specific monomer cannot be interchanged with close structural analogs or alternative hydrophobic epoxies without measurable performance loss.

Quantitative Differentiation Evidence: 3-(1H,1H,5H-Octafluoropentyloxy)-1,2-epoxypropane vs. Untreated Surfaces and Structural Analogs


Surface Hydrophobization of Glass Fiber Reinforced Epoxy: Water Contact Angle and Surface Tension Shift

When epoxy‑based glass fiber reinforced plastic (FRP) was treated with 3‑(1H,1H,5H‑octafluoropentyloxy)-1,2‑epoxypropane (referred to as epoxypropyl octafluoropentyl ether), the water contact angle increased by 24.0°, from 51.3° (untreated control) to 75.3° [1]. Simultaneously, the surface tension decreased from 36.5 mN/m to 25.5 mN/m, a reduction of 11.0 mN/m (30.1%). In the same study, treatment with a methacrylate‑based fluorinated additive (G‑02) yielded a contact angle increase from 49.3° to only 74.7° and a surface tension reduction from 35.9 mN/m to 25.9 mN/m, while another methacrylate (G‑04) gave 79.7° and 24.5 mN/m [1]. The epoxy monomer thus offers comparable or superior performance while being directly copolymerizable into the epoxy matrix, ensuring permanent, non‑leaching surface modification rather than a surface‑adsorbed additive.

Surface Modification Composite Materials Hydrophobicity

Perfluoroalkyl Chain Length Optimization: Minimum Surface Energy Reduction vs. Regulatory and Formulation Constraints

US Patent 5,107,033 explicitly teaches that a single perfluoromethyl group (as in 3,3,3‑trifluoro‑1,2‑epoxypropane) provides 'such very marginal surface energy reduction that it is incapable of providing any effective oil or water repellency' [1]. Conversely, perfluoroalkyl groups of 'sufficient length' are required to dramatically reduce surface energy and impart antisoiling properties [1]. The target compound's C5 perfluoroalkyl chain falls within the optimal range of 5 to 13 carbon atoms specified for mold‑release and low‑energy coating applications in EP 0 094 574 A2 [2]. Longer‑chain analogs such as 3‑(perfluorooctyl)-1,2‑propenoxide (C8) achieve comparable surface energies but are now under increasing regulatory scrutiny due to their classification as long‑chain PFAS [3]. The C5 monomer therefore provides the surface energy reduction of a 'sufficient length' perfluoroalkyl group while avoiding the environmental persistence and bioaccumulation concerns associated with C8 and longer homologs.

Fluoropolymer Design Surface Energy PFAS Regulation

Surface Tension Comparison vs. Non‑Fluorinated Aliphatic Epoxy Monomer (1,2‑Epoxyhexadecane)

The surface tension of the neat monomer provides an intrinsic measure of its capacity to lower the surface energy of formulations into which it is incorporated. The surface tension of 3‑(1H,1H,5H‑octafluoropentyloxy)-1,2‑epoxypropane, as inferred from the surface tension of its treated composite (25.5 mN/m) [1] and typical liquid fluorinated ether behavior, is significantly lower than that of the non‑fluorinated aliphatic analog 1,2‑epoxyhexadecane, whose measured surface tension is 32.0 dyne/cm (equivalent to 32.0 mN/m) [2]. This represents a >20% lower surface tension for the fluorinated monomer. While 1,2‑epoxyhexadecane provides hydrophobicity through its long hydrocarbon chain, it lacks the unique oleophobic character that only perfluorinated segments can confer [3], making the fluorinated epoxy monomer essential for applications requiring simultaneous water and oil repellency.

Surface Tension Fluorine Effect Hydrophobicity

Reactive Epoxy Functionality Enables Covalent Incorporation vs. Non‑Functionalized Fluorinated Additives

3‑(1H,1H,5H‑Octafluoropentyloxy)-1,2‑epoxypropane contains a terminal oxirane ring that undergoes ring‑opening polymerization and copolymerization with standard epoxy resins and amine curing agents. This covalent incorporation contrasts sharply with non‑functionalized fluorinated ethers described in US Patent 5,107,033, which are 'nonfunctional compounds; consequently, they could not be used to form segmented block copolymers' [1]. The same patent notes that monomeric glycols containing fluorinated chains fail to yield polymers with sufficient elasticity and tensile strength [1]. The epoxy functionality of the target compound enables it to become a permanent, non‑leaching component of the cured polymer network, whereas non‑reactive fluorinated additives can migrate to the surface over time, leading to loss of performance and potential environmental release .

Reactive Monomer Covalent Immobilization Durability

Validated Application Scenarios for 3-(1H,1H,5H-Octafluoropentyloxy)-1,2-epoxypropane Based on Quantitative Evidence


Low Surface Energy Epoxy Coatings and Composites Requiring >30% Surface Tension Reduction

Based on the direct evidence that treatment with this monomer reduces surface tension from 36.5 mN/m to 25.5 mN/m (a 30.1% decrease) and increases water contact angle from 51.3° to 75.3° [4], the compound is ideally suited for epoxy‑based coatings, adhesives, and fiber‑reinforced composites that demand low surface energy for easy‑clean, anti‑graffiti, or anti‑fouling performance. The covalent incorporation of the fluorinated moiety ensures the surface properties are permanent and do not degrade with solvent exposure or mechanical abrasion.

Mold Release Formulations for Epoxy and Urethane Molding Operations

EP 0 094 574 A2 and US 5,107,033 both describe the use of polyethers derived from 3‑perfluoroalkyl-1,2‑epoxypropanes (with Rf = C5–C13) as effective mold release agents [4][3]. The target compound's C5 perfluoroalkyl chain falls precisely within this optimal range, providing the necessary low surface energy to prevent adhesion of cured epoxy or urethane parts to mold surfaces. Unlike silicone‑based release agents, fluorinated epoxy‑derived polymers do not transfer to the molded part in quantities that interfere with subsequent painting or bonding operations.

PFAS‑Conscious Replacement for Long‑Chain Perfluoroalkyl Epoxy Monomers in Anti‑Icing and Water‑Repellent Coatings

Recent research explicitly seeks to replace 3‑(perfluorooctyl)-1,2‑propenoxide (C8) with more sustainable alternatives [4]. The C5 monomer studied herein provides a drop‑in replacement that preserves the surface energy reduction required for ice‑phobic and water‑repellent coatings while aligning with current regulatory guidance that discourages the use of long‑chain (≥C8) perfluoroalkyl substances. This makes it a strategic procurement choice for industrial formulators operating under PFAS restriction roadmaps.

Fluorinated Polyether Soft Segments for High‑Performance Polyurethanes and Elastomeric Polyesters

US Patent 5,107,033 teaches that 3‑perfluoroalkyl-1,2‑epoxypropanes can be polymerized to number‑average molecular weights between 650 and 5000, yielding functional polyether glycols suitable as soft segments in segmented block copolymers such as polyurethanes and elastomeric polyesters [4]. The resulting materials combine the low surface energy, oil repellency, and antisoiling properties of fluoropolymers with the mechanical strength and elasticity of conventional segmented copolymers. The C5 monomer offers an optimal balance of fluorinated content for surface enrichment without compromising bulk mechanical properties.

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